molecular formula C7H7NS B12878646 5-Methylpyrrolo[2,1-b]thiazole

5-Methylpyrrolo[2,1-b]thiazole

Cat. No.: B12878646
M. Wt: 137.20 g/mol
InChI Key: CITLYQNJJFYJBJ-UHFFFAOYSA-N
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Description

5-Methylpyrrolo[2,1-b]thiazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrrolo[2,1-b]thiazole typically involves cyclization reactions. One common method includes the reaction of thioamides with α-haloketones under basic conditions. Another approach involves the cyclization of N-(1-amino-2,2-dichloroethyl)amides with aryl isothiocyanates and Lawesson’s reagent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for various research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrrolo[2,1-b]thiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

5-Methylpyrrolo[2,1-b]thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methylpyrrolo[2,1-b]thiazole involves its interaction with various molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused ring system, which imparts distinct electronic and steric properties. These properties make it a valuable scaffold for the development of new drugs and materials .

Properties

Molecular Formula

C7H7NS

Molecular Weight

137.20 g/mol

IUPAC Name

5-methylpyrrolo[2,1-b][1,3]thiazole

InChI

InChI=1S/C7H7NS/c1-6-2-3-7-8(6)4-5-9-7/h2-5H,1H3

InChI Key

CITLYQNJJFYJBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C2N1C=CS2

Origin of Product

United States

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